5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the precursor of a related compound was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity Evaluation
Researchers have developed hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing a methodological approach that could be relevant to the synthesis and activity evaluation of the mentioned chemical compound. The study demonstrated that some synthesized compounds possess antimicrobial, antiurease, and antilipase activities, suggesting potential applications in developing new antibacterial and enzyme inhibition agents (Başoğlu et al., 2013).
Synthesis of Novel 1,2,4-Triazole Derivatives and Their Antimicrobial Activities
Another study focused on the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This research provides insight into the structural modifications and biological activity screening that could be applied to the chemical compound , highlighting the potential for discovering new antimicrobial agents (Bektaş et al., 2007).
Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-one Derivatives
Investigations into the 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one derivatives reveal the pharmaceutical potential of these compounds. The study suggests the importance of structural elements in modulating biological activity, which is relevant for understanding the therapeutic potential of the compound (Watanabe et al., 1992).
Synthesis, Characterization, and Biological Evaluation of Thiazolo[3,2-b]-1,2,4-triazol-5-ols
This research outlines the synthesis, characterization, and evaluation of the anti-inflammatory and analgesic properties of 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols, providing a framework for the assessment of the compound's potential pharmacological properties (Tozkoparan et al., 2004).
Novel Thiazolo-[3′,2′:2,3][1,2,4]Triazolo[1,5-a]pyridine Derivatives
A study on the synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives against various microbial strains emphasizes the compound's antimicrobial potential. This research demonstrates the compound's relevance in developing new antimicrobial agents (Suresh et al., 2016).
Future Directions
Mechanism of Action
Target of Action
It contains structural features of both indole and piperazine derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, contributing to their diverse biological activities . Piperazine derivatives also show a wide range of biological and pharmaceutical activity .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Piperazine derivatives, on the other hand, are known to undergo various reactions such as cyclization with sulfonium salts, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
The presence of the piperazine moiety, which is widely employed in drugs, suggests that it may have favorable pharmacokinetic properties .
Result of Action
Some indole derivatives have shown inhibitory activity against influenza a and coxsackie b4 virus , suggesting potential antiviral activity.
Properties
IUPAC Name |
5-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S/c18-13-3-1-2-12(10-13)14(22-6-4-21(5-7-22)8-9-24)15-16(25)23-17(26-15)19-11-20-23/h1-3,10-11,14,24-25H,4-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSJZAUWNGPAOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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